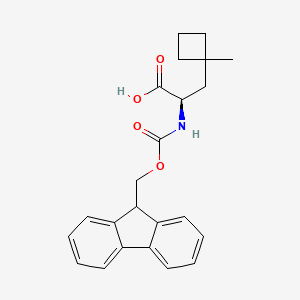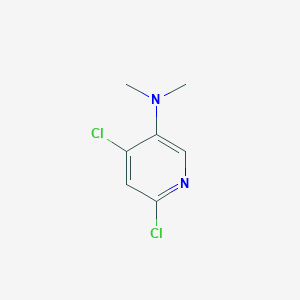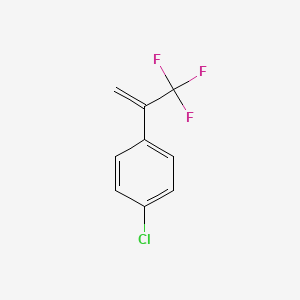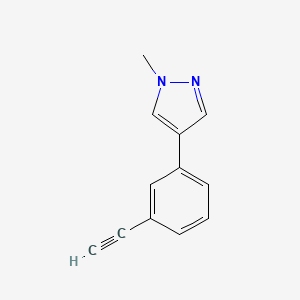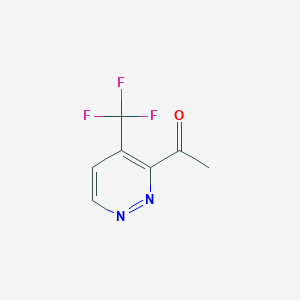
1-(4-(Trifluoromethyl)pyridazin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)pyridazin-3-yl)ethanone is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further connected to an ethanone group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
One common method includes the reaction of 4-chloropyridazine with trifluoromethyl ketone under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyridazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethyl)pyridazin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyridazin-3-yl)ethanone and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability . The pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyridazin-3-yl)ethanone can be compared with other similar compounds such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound has a similar structure but with a pyridine ring instead of a pyridazine ring.
1-(4-(Trifluoromethyl)benzyl)ethanone: This compound features a benzene ring with a trifluoromethyl group, differing in the aromatic system. The uniqueness of this compound lies in its pyridazine ring, which can confer different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridazin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c1-4(13)6-5(7(8,9)10)2-3-11-12-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXPMIQCLKSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
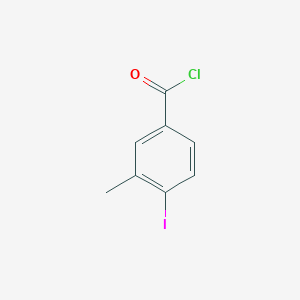
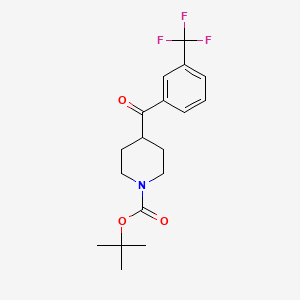
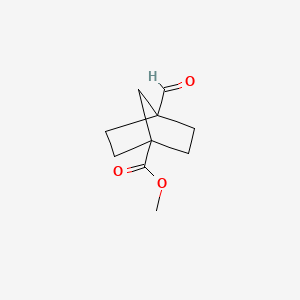
![Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8116436.png)
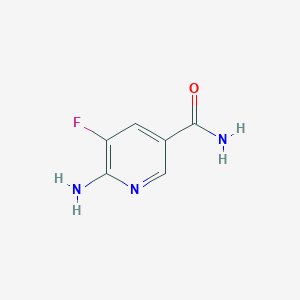
![2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE](/img/structure/B8116441.png)
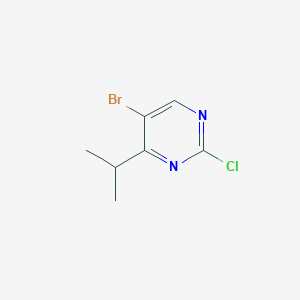
![[4-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B8116457.png)
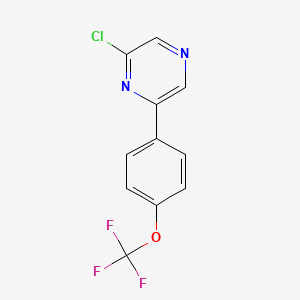
![Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-](/img/structure/B8116468.png)
